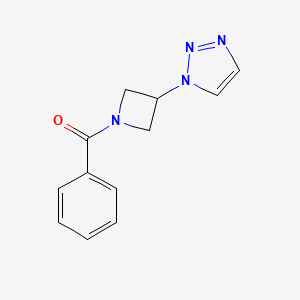![molecular formula C18H20F3N3O2 B6425286 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034374-01-9](/img/structure/B6425286.png)
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an oxane moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Oxane Moiety: The oxane (tetrahydropyran) group is introduced through a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the pyrazole intermediate.
Formation of the Acetamide Linkage: The final step involves the acylation of the pyrazole derivative with 2-[3-(trifluoromethyl)phenyl]acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the oxane moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide linkage using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or oxane moiety.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Functionalized derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve the bioavailability of drug candidates. It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the oxane moiety can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical reactivity and biological properties.
Uniqueness
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This positioning can enhance its potential as a drug candidate by improving its pharmacokinetic profile and target specificity.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c19-18(20,21)14-5-3-4-13(8-14)9-17(25)23-15-10-22-24(11-15)12-16-6-1-2-7-26-16/h3-5,8,10-11,16H,1-2,6-7,9,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRCJXAWSIMVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-difluoro-N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)benzamide](/img/structure/B6425207.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6425214.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6425222.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea](/img/structure/B6425229.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B6425232.png)
![3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea](/img/structure/B6425242.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B6425248.png)
![3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B6425254.png)
![N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6425264.png)
![tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate](/img/structure/B6425279.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6425281.png)

![tert-butyl 4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B6425306.png)
![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)
